molecular formula C7H9NO B050900 (E)-6-oxohept-4-enenitrile CAS No. 120113-87-3

(E)-6-oxohept-4-enenitrile

Cat. No.: B050900
CAS No.: 120113-87-3
M. Wt: 123.15 g/mol
InChI Key: JZTIIUUKUQQVNE-HWKANZROSA-N
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Description

(E)-6-oxohept-4-enenitrile is a nitrile-containing organic compound characterized by a seven-carbon chain with a ketone group at position 6 and a conjugated double bond at positions 4–5 in the E (trans) configuration. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol (calculated from standard atomic weights). The nitrile group (-CN) at the terminal carbon (C1) confers electrophilic reactivity, while the α,β-unsaturated ketone (enone) system (C4–C6) enables conjugate addition reactions.

Properties

CAS No.

120113-87-3

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-6-oxohept-4-enenitrile

InChI

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3/b5-3+

InChI Key

JZTIIUUKUQQVNE-HWKANZROSA-N

SMILES

CC(=O)C=CCCC#N

Isomeric SMILES

CC(=O)/C=C/CCC#N

Canonical SMILES

CC(=O)C=CCCC#N

Synonyms

4-Heptenenitrile, 6-oxo-, (4E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-heptenenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pentenal with cyanide sources in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of 6-Oxo-4-heptenenitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-heptenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted nitriles and ketones.

Scientific Research Applications

6-Oxo-4-heptenenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-4-heptenenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (E)-6-oxohept-4-enenitrile, we compare it to structurally analogous compounds with variations in functional groups, chain length, or stereochemistry.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features CAS Number Reference
This compound C₇H₉NO Nitrile, α,β-unsaturated ketone Electrophilic nitrile; enone system for Michael additions Not available
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₄O₃ Ester, α,β-unsaturated ketone Branched methyl group; ester for nucleophilic acyl substitution 137123-79-6
(4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide C₁₇H₂₃NO₄ Amide, phenolic ether, enone Polar amide; aromatic substitution enhances solubility 61229-09-2
Hexachlorocyclohexane (γ-isomer) C₆H₆Cl₆ Chlorinated cyclohexane Persistent environmental pollutant; insecticidal activity 608-73-1

Key Findings

Functional Group Reactivity this compound’s nitrile group contrasts with the ester in ethyl 6-methyl-4-oxohept-6-enoate . Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, while esters are more prone to saponification or transesterification. The amide in (4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the nitrile’s hydrophobicity.

Stereochemical and Substitutent Effects

  • The E configuration in this compound minimizes steric hindrance between the nitrile and ketone groups, enhancing stability. In contrast, hexachlorocyclohexane exhibits axial-equatorial chlorine arrangements that dictate its environmental persistence and toxicity.

Applications and Limitations While this compound is a versatile synthon, its lack of aromaticity limits UV absorption properties compared to the phenolic derivative in compound 61229-09-2 . Environmental impact differs significantly: chlorinated compounds like 608-73-1 bioaccumulate, whereas nitriles and esters are more readily metabolized.

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